molecular formula C16H12ClNO3 B2921098 N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide CAS No. 2034593-92-3

N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide

Cat. No.: B2921098
CAS No.: 2034593-92-3
M. Wt: 301.73
InChI Key: HUNHKSOULIZRCS-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with [2,2’-bifuran]-5-ylmethanol in the presence of coupling reagents. One common method involves the use of microwave-assisted conditions to facilitate the reaction. The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The chlorobenzamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide is unique due to the combination of the bifuran moiety and the chlorobenzamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not observed in similar compounds .

Properties

IUPAC Name

3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-4-1-3-11(9-12)16(19)18-10-13-6-7-15(21-13)14-5-2-8-20-14/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNHKSOULIZRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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